Sodium 2-oxobutanoate-13C,d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

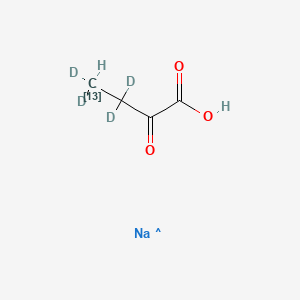

Molecular Formula |

C4H6NaO3 |

|---|---|

Molecular Weight |

130.10 g/mol |

InChI |

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/i1+1D2,2D2; |

InChI Key |

XLTHMCKKCRLNGQ-FSDPBAKOSA-N |

Isomeric SMILES |

[2H][13CH]([2H])C([2H])([2H])C(=O)C(=O)O.[Na] |

Canonical SMILES |

CCC(=O)C(=O)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Sodium 2-oxobutanoate-13C,d4: A Stable Isotope Tracer for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxobutanoate-13C,d4 is a stable isotope-labeled derivative of sodium 2-oxobutanoate, a key metabolic intermediate. This technical guide provides a comprehensive overview of its properties, applications in metabolic research, and detailed methodologies for its use as a tracer in metabolic flux analysis (MFA). The incorporation of both Carbon-13 (¹³C) and deuterium (d) isotopes allows for sophisticated tracking of metabolic pathways and has significant applications in drug development and the study of cellular metabolism.

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. By replacing standard atoms with their heavier, non-radioactive isotopes, researchers can follow the journey of a molecule through various biochemical reactions using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] this compound serves as an invaluable tool in this field, offering a precise window into the complexities of cellular energy metabolism and amino acid biosynthesis.

Core Properties and Data

Quantitative data for this compound is essential for its effective application in experimental settings. The following tables summarize its key physical, chemical, and isotopic properties.

| Property | Value | Reference |

| Chemical Formula | C₃¹³CH₂D₄NaO₃ | [2] |

| Molecular Weight | 130.1 g/mol | [2] |

| CAS Number | 2483824-49-1 | [2] |

| Appearance | White to light brown solid | [3] |

| Storage | 2-8°C, sealed, away from moisture | [3][4] |

| Isotopic Information | Details |

| Isotopes | Carbon-13 (¹³C), Deuterium (D) |

| Labeling | One ¹³C atom and four Deuterium atoms |

| Applications | Metabolic Flux Analysis (MFA), Therapeutic Drug Monitoring (TDM) |

Metabolic Significance and Signaling Pathways

Sodium 2-oxobutanoate, also known as α-ketobutyrate, is a pivotal intermediate in the metabolism of the amino acids threonine and methionine. Its primary metabolic fate is its conversion to propionyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle via succinyl-CoA. This pathway is crucial for cellular energy production and the biosynthesis of various essential molecules.

The metabolic conversion of 2-oxobutanoate is a key process that can be meticulously traced using its isotopically labeled form. The introduction of this compound into a biological system allows researchers to quantify the flux through this pathway and understand its regulation under different physiological or pathological conditions.

Below is a diagram illustrating the metabolic pathway of Sodium 2-oxobutanoate, generated using the DOT language.

Experimental Protocols

The successful application of this compound in metabolic research hinges on meticulously designed and executed experimental protocols. The following provides a detailed methodology for a typical stable isotope tracing experiment in a cell culture model.

Objective: To quantify the metabolic flux of Sodium 2-oxobutanoate into the TCA cycle in a mammalian cell line.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Internal standards for metabolite quantification

Experimental Workflow:

The general workflow for a ¹³C metabolic flux analysis experiment is depicted in the following diagram.

Detailed Procedure:

-

Cell Seeding: Seed the mammalian cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of the experiment.

-

Tracer Introduction: Prepare the experimental medium by supplementing the standard culture medium with a known concentration of this compound. A typical starting concentration can range from 100 µM to 1 mM, which should be optimized for the specific cell line and experimental goals.

-

Isotopic Steady State: Replace the standard medium with the tracer-containing medium and incubate the cells for a sufficient period to achieve isotopic steady state. This is the point at which the isotopic enrichment of intracellular metabolites becomes constant. The time to reach steady state varies between metabolites and cell types but is often in the range of 6 to 24 hours.[5][6]

-

Metabolic Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the metabolism. This is typically achieved by aspirating the medium and immediately adding ice-cold methanol (-80°C).[7]

-

Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Perform further extraction steps, which may include sonication or freeze-thaw cycles, to ensure complete lysis and metabolite release. Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

-

Sample Analysis by LC-MS/MS: Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic separation allows for the isolation of individual metabolites, and the mass spectrometer is used to determine their concentrations and the mass isotopologue distributions (MIDs). The MIDs reveal the extent of ¹³C and deuterium incorporation into downstream metabolites.

-

Data Analysis and Flux Calculation: The raw LC-MS/MS data is processed to correct for natural isotope abundance and to calculate the MIDs for key metabolites such as propionyl-CoA, succinyl-CoA, and other TCA cycle intermediates. This data, along with measured cellular uptake and secretion rates, is then used in metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.[8][9]

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment with this compound is the quantification of isotopic enrichment in downstream metabolites. This data provides direct insight into the activity of the metabolic pathway.

Table of Expected Isotopic Enrichment:

| Metabolite | Expected Mass Shift (from ¹³C and d) | Interpretation |

| Propionyl-CoA | +5 (¹³C₁ + d₄) | Direct product of 2-oxobutanoate metabolism. The degree of enrichment reflects the direct flux. |

| Methylmalonyl-CoA | +5 (¹³C₁ + d₄) | Intermediate in the conversion of propionyl-CoA to succinyl-CoA. |

| Succinyl-CoA | +5 (¹³C₁ + d₄) | Entry point into the TCA cycle. Enrichment indicates the contribution of 2-oxobutanoate to the TCA cycle. |

| TCA Cycle Intermediates (e.g., Citrate, Malate) | Variable | Labeling will be distributed throughout the TCA cycle intermediates, with the pattern of enrichment providing detailed information on cycle turnover and cataplerotic/anaplerotic fluxes. |

Conclusion

This compound is a powerful and precise tool for researchers and scientists in the field of metabolic research and drug development. Its use in stable isotope tracing experiments allows for the detailed quantification of metabolic fluxes through a key cellular pathway. The methodologies outlined in this guide provide a framework for conducting these experiments and interpreting the resulting data. By leveraging the insights gained from using this and other stable isotope tracers, the scientific community can continue to unravel the intricate network of cellular metabolism, paving the way for novel therapeutic strategies and a deeper understanding of human health and disease.

References

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. This compound by MedChem Express, Cat. No. HY-W005355S8-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 3. file.chemscene.com [file.chemscene.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Physical and chemical properties of Sodium 2-oxobutanoate-13C,d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Sodium 2-oxobutanoate-¹³C,d₄, a stable isotope-labeled compound valuable for metabolic research and drug development. This document details its characteristics, relevant metabolic pathways, and general experimental protocols for its use.

Core Properties

Sodium 2-oxobutanoate-¹³C,d₄ is the sodium salt of 2-oxobutanoic acid, isotopically labeled with one ¹³C atom and four deuterium atoms. While specific experimental data for the labeled compound is limited, its physical and chemical properties are expected to be nearly identical to its unlabeled counterpart, Sodium 2-oxobutanoate.

Physical and Chemical Data

The following table summarizes the known physical and chemical properties of unlabeled Sodium 2-oxobutanoate.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline powder. | [1] |

| Molecular Formula | C₄H₅NaO₃ (unlabeled) | [1] |

| Molecular Weight | 124.07 g/mol (unlabeled) | [2] |

| Melting Point | 227-231 °C | [1] |

| Solubility | Soluble in water. | [3] |

| Storage Temperature | 2-8°C | [2] |

Metabolic Significance and Signaling Pathway

2-oxobutanoate is a key intermediate in the metabolism of several amino acids, including threonine and methionine.[4][5] Its degradation occurs within the mitochondrial matrix, where it is converted to propionyl-CoA, which then enters the citric acid cycle as succinyl-CoA.[4] The use of Sodium 2-oxobutanoate-¹³C,d₄ allows researchers to trace the flux of this metabolite through these critical pathways.

Experimental Protocols

Due to the specialized nature of isotopically labeled compounds, specific experimental protocols are often developed in-house. The following sections provide detailed, generalized methodologies for the handling, storage, and analysis of Sodium 2-oxobutanoate-¹³C,d₄.

Handling and Storage

Stable isotopically labeled compounds are not radioactive but should be handled with care to avoid contamination and degradation.[6]

-

Storage: Store the compound in a tightly sealed container at 2-8°C, protected from light.[2] For long-term storage, temperatures of -20°C to -80°C are recommended to maintain stability.[6]

-

Handling: Use personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area to avoid inhalation of the powder.[2]

Sample Preparation for Mass Spectrometry

Mass spectrometry is a primary technique for tracing the incorporation of ¹³C and deuterium into metabolites.

-

Cell Culture and Labeling: Culture cells in a medium containing the desired concentration of Sodium 2-oxobutanoate-¹³C,d₄ for a specified period to allow for metabolic incorporation.

-

Metabolite Extraction:

-

Quench metabolism by rapidly cooling the cells (e.g., with liquid nitrogen).

-

Lyse the cells and extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.

-

Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis: Analyze the extracted metabolites using high-resolution liquid chromatography-mass spectrometry (LC-MS) to separate and identify the labeled compounds.[7]

Sample Preparation for NMR Spectroscopy

NMR spectroscopy can provide detailed information on the specific positions of isotopic labels within a molecule.

-

Labeling and Extraction: Follow the same procedure as for mass spectrometry to label and extract the metabolites.

-

Sample Preparation:

-

Lyophilize the metabolite extract to remove the solvent.

-

Reconstitute the dried extract in a suitable NMR buffer (e.g., a phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

-

NMR Analysis: Acquire ¹H and ¹³C NMR spectra to identify and quantify the isotopically labeled metabolites.[8]

Experimental Workflow and Visualization

The following diagram illustrates a typical experimental workflow for using Sodium 2-oxobutanoate-¹³C,d₄ in metabolic research.

References

- 1. Buy Sodium 2-oxobutanoate | 2013-26-5 [smolecule.com]

- 2. Sodium 2-oxobutyrate powder 2013-26-5 [sigmaaldrich.com]

- 3. Sodium 4-(methylthio)-2-oxobutanoate | C5H7NaO3S | CID 23696623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Threonine and 2-Oxobutanoate Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. moravek.com [moravek.com]

- 7. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

Sodium 2-oxobutanoate-13C,d4 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxobutanoate-¹³C,d₄ is a stable isotope-labeled derivative of sodium 2-oxobutanoate, a key intermediate in cellular metabolism. Its isotopic enrichment makes it an invaluable tool for researchers in metabolic studies, particularly in the fields of metabolic flux analysis (MFA) and isotope dilution mass spectrometry (IDMS). This guide provides a comprehensive overview of its properties, applications, and the experimental methodologies for its use.

Core Compound Details

A summary of the key identifiers and properties of Sodium 2-oxobutanoate-¹³C,d₄ is provided below.

| Property | Value |

| CAS Number | 2483824-49-1[1] |

| Molecular Formula | C₃¹³CH₂D₄NaO₃[1] |

| Molecular Weight | 130.1 g/mol [1] |

| Appearance | Solid |

| Solubility | Soluble in DMSO (10 mM)[1] |

Metabolic Significance and Signaling Pathways

Sodium 2-oxobutanoate, also known as alpha-ketobutyrate, is a crucial alpha-keto acid that participates in several metabolic pathways. It is primarily generated from the catabolism of the amino acids threonine and methionine.

The central metabolic fate of 2-oxobutanoate is its conversion to propionyl-CoA. This reaction is an oxidative decarboxylation catalyzed by the branched-chain alpha-keto acid dehydrogenase complex. Propionyl-CoA then enters the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA through a series of enzymatic reactions. This pathway is essential for cellular energy production and provides precursors for biosynthesis.

Due to its role as a metabolic intermediate, Sodium 2-oxobutanoate-¹³C,d₄ is an excellent tracer for elucidating the flux through these pathways. By tracking the incorporation of its ¹³C and deuterium labels into downstream metabolites, researchers can quantify the rates of metabolic reactions and understand how different physiological or pathological conditions affect cellular metabolism.

Figure 1: Metabolic degradation pathway of 2-oxobutanoate.

Experimental Protocols

The primary application of Sodium 2-oxobutanoate-¹³C,d₄ is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous 2-oxobutanoate and as a tracer in metabolic flux analysis studies.

Isotope Dilution Mass Spectrometry (IDMS) for 2-Oxobutanoate Quantification

This protocol outlines a general procedure for the quantification of 2-oxobutanoate in a biological sample, such as cell culture media or tissue homogenate.

1. Sample Preparation:

-

To a known volume or weight of the biological sample, add a precise amount of Sodium 2-oxobutanoate-¹³C,d₄ as an internal standard.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:sample).

-

Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

-

The analysis is typically performed on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Use a reversed-phase C18 column for separation. The mobile phases can consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A gradient elution should be optimized to achieve good separation of 2-oxobutanoate from other matrix components.

-

Mass Spectrometry: The mass spectrometer should be operated in negative ion mode using electrospray ionization (ESI). The transitions for both the endogenous (light) and the labeled (heavy) 2-oxobutanoate are monitored using Multiple Reaction Monitoring (MRM).

-

Example MRM transitions (to be optimized for the specific instrument):

-

2-oxobutanoate (light): Precursor ion (m/z) -> Product ion (m/z)

-

2-oxobutanoate-¹³C,d₄ (heavy): Precursor ion (m/z) -> Product ion (m/z)

-

-

3. Quantification:

-

The concentration of endogenous 2-oxobutanoate is calculated by comparing the peak area ratio of the light to the heavy form with a standard curve prepared with known concentrations of the unlabeled compound and a fixed concentration of the labeled internal standard.

Metabolic Flux Analysis (MFA) using Sodium 2-oxobutanoate-¹³C,d₄

This protocol provides a general workflow for a ¹³C-MFA experiment to trace the metabolism of 2-oxobutanoate.

1. Cell Culture and Labeling:

-

Culture cells of interest to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of Sodium 2-oxobutanoate-¹³C,d₄. The concentration and labeling duration will depend on the specific cell type and the metabolic pathway being investigated.

-

Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled substrate.

2. Metabolite Extraction:

-

After the labeling period, rapidly quench the metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis of Labeled Metabolites:

-

Analyze the extracted metabolites using LC-MS/MS.

-

The mass spectrometer is used to determine the mass isotopologue distribution (MID) of downstream metabolites of 2-oxobutanoate, such as propionyl-CoA and succinyl-CoA. This involves monitoring the different mass shifts corresponding to the incorporation of ¹³C and deuterium atoms.

4. Data Analysis and Flux Calculation:

-

The obtained MIDs are corrected for the natural abundance of isotopes.

-

The corrected MIDs, along with a stoichiometric model of the relevant metabolic network, are used in specialized software (e.g., INFLUX, Metran) to calculate the metabolic fluxes.

Figure 2: A typical workflow for a metabolic flux analysis experiment.

Data Presentation

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites after Labeling with Sodium 2-oxobutanoate-¹³C,d₄

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Propionyl-CoA | 10 | 5 | 15 | 60 | 10 | 0 |

| Methylmalonyl-CoA | 15 | 8 | 20 | 50 | 7 | 0 |

| Succinyl-CoA | 25 | 15 | 30 | 25 | 5 | 0 |

| Malate | 40 | 25 | 20 | 10 | 5 | 0 |

| Citrate | 50 | 20 | 15 | 10 | 5 | 0 |

M+n represents the fraction of the metabolite pool that contains 'n' heavy isotopes from the tracer.

Conclusion

Sodium 2-oxobutanoate-¹³C,d₄ is a powerful tool for researchers investigating cellular metabolism. Its use in isotope dilution mass spectrometry allows for the precise and accurate quantification of its endogenous counterpart, while its application in metabolic flux analysis provides detailed insights into the dynamics of metabolic pathways. The experimental protocols and data presentation formats provided in this guide serve as a foundation for scientists and drug development professionals to design and interpret their metabolic studies effectively.

References

Synthesis and Purification of Sodium 2-oxobutanoate-¹³C,d₄: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Sodium 2-oxobutanoate-¹³C,d₄, an isotopically labeled compound crucial for metabolic research and drug development. This document details a potential synthetic pathway, purification methodologies, and relevant metabolic context.

Introduction

Sodium 2-oxobutanoate, also known as sodium α-ketobutyrate, is a key intermediate in the metabolism of several amino acids, including threonine and methionine.[1][2] Its isotopically labeled form, Sodium 2-oxobutanoate-¹³C,d₄, serves as a valuable tracer in metabolic studies to elucidate biochemical pathways and kinetics. The incorporation of a carbon-13 atom and four deuterium atoms allows for sensitive and specific detection by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide outlines a feasible, though not explicitly documented in a single source, multi-step chemical synthesis and purification strategy for this compound.

Proposed Synthesis of Sodium 2-oxobutanoate-¹³C,d₄

A plausible synthetic route for Sodium 2-oxobutanoate-¹³C,d₄ involves a three-stage process commencing with the synthesis of an isotopically labeled precursor, ethyl propionate-¹³C,d₅, followed by its conversion to the corresponding α-ketoester, and concluding with hydrolysis to the final sodium salt.

Stage 1: Synthesis of Ethyl propionate-¹³C,d₅

The synthesis begins with the Fischer esterification of commercially available ¹³C-labeled propionic acid and deuterated ethanol. This standard esterification reaction is typically acid-catalyzed.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine propionic acid-1-¹³C (1 equivalent) and ethanol-d₆ (a slight excess, e.g., 1.2 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is diluted with water and the organic layer containing the ethyl propionate-¹³C,d₅ is separated.

-

Purification: The crude ester is washed with a saturated sodium bicarbonate solution to remove any unreacted acid and then with brine. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the purified ethyl propionate-¹³C,d₅.

Stage 2: α-Oxidation to Ethyl 2-oxobutanoate-¹³C,d₄

The next crucial step is the introduction of the keto group at the α-position of the ester. This can be achieved through a multi-step process involving α-bromination followed by nucleophilic substitution and oxidation.

Experimental Protocol:

-

α-Bromination: The ethyl propionate-¹³C,d₅ is subjected to α-bromination using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under UV irradiation. This reaction selectively brominates the carbon adjacent to the carbonyl group.

-

Hydrolysis to α-hydroxy ester: The resulting ethyl 2-bromo-propionate-¹³C,d₅ is then hydrolyzed to the corresponding α-hydroxy ester using a base such as sodium hydroxide, followed by acidification.

-

Oxidation: The purified ethyl 2-hydroxybutanoate-¹³C,d₄ is then oxidized to the desired ethyl 2-oxobutanoate-¹³C,d₄ using a mild oxidizing agent like pyridinium chlorochromate (PCC) or through a Swern oxidation.

Stage 3: Hydrolysis to Sodium 2-oxobutanoate-¹³C,d₄

The final step is the hydrolysis of the α-ketoester to the sodium salt of the α-keto acid.

Experimental Protocol:

-

Base Hydrolysis: The ethyl 2-oxobutanoate-¹³C,d₄ is treated with one equivalent of sodium hydroxide in an aqueous solution.[2] The reaction is typically stirred at room temperature until the hydrolysis is complete, which can be monitored by the disappearance of the ester spot on TLC.

-

Purification: The resulting aqueous solution contains the sodium salt of 2-oxobutanoate-¹³C,d₄. This solution can be washed with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material or organic impurities.

-

Isolation: The aqueous solution is then carefully evaporated to dryness under reduced pressure to yield the solid Sodium 2-oxobutanoate-¹³C,d₄.

Purification

The final product, Sodium 2-oxobutanoate-¹³C,d₄, can be further purified using chromatographic techniques to ensure high purity for research applications.

Ion-Exchange Chromatography

Ion-exchange chromatography is a highly effective method for purifying charged molecules like carboxylates.

Experimental Protocol:

-

Resin Selection: A strong anion exchange (SAX) resin is suitable for binding the negatively charged 2-oxobutanoate anion.

-

Column Preparation: The resin is packed into a column and equilibrated with a low ionic strength buffer at a suitable pH (e.g., pH 8-9) to ensure the carboxylate is deprotonated.

-

Sample Loading and Elution: The crude sodium 2-oxobutanoate-¹³C,d₄ is dissolved in the equilibration buffer and loaded onto the column. The column is then washed with the equilibration buffer to remove any unbound impurities. The bound product is subsequently eluted using a salt gradient (e.g., 0-1 M NaCl).

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the desired product using a suitable analytical technique, such as mass spectrometry.

-

Desalting: The fractions containing the purified product are pooled and desalted, for example, by dialysis or size-exclusion chromatography, and then lyophilized to obtain the pure solid sodium salt.

Data Presentation

Table 1: Hypothetical Synthesis Data for Sodium 2-oxobutanoate-¹³C,d₄

| Step | Reaction | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |

| 1 | Fischer Esterification | Propionic acid-1-¹³C | Ethyl propionate-¹³C,d₅ | 10.5 | 8.9 | 85 | >98% |

| 2 | α-Oxidation | Ethyl propionate-¹³C,d₅ | Ethyl 2-oxobutanoate-¹³C,d₄ | 11.8 | 7.7 | 65 | >95% |

| 3 | Hydrolysis | Ethyl 2-oxobutanoate-¹³C,d₄ | Sodium 2-oxobutanoate-¹³C,d₄ | 10.9 | 9.8 | 90 | >97% |

| 4 | Purification | Crude Sodium 2-oxobutanoate-¹³C,d₄ | Purified Sodium 2-oxobutanoate-¹³C,d₄ | 9.8 | 8.8 | 90 | >99.5% |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual yields and purities will vary depending on experimental conditions.

Visualization of Metabolic Pathway

The following diagram illustrates the metabolic degradation pathway of 2-oxobutanoate, a key pathway in amino acid catabolism.

Caption: Metabolic degradation of 2-oxobutanoate in the mitochondrial matrix.

Conclusion

The synthesis and purification of Sodium 2-oxobutanoate-¹³C,d₄, while requiring a multi-step process, is achievable through established organic chemistry reactions. The use of isotopically labeled starting materials and careful control of reaction conditions are paramount to achieving good yields and high purity. The purification of the final product using techniques such as ion-exchange chromatography is essential for its application in sensitive metabolic research. The metabolic pathway outlined provides context for the importance of this labeled compound in understanding cellular metabolism. This guide provides a foundational framework for researchers and scientists embarking on the synthesis and utilization of this important research tool.

References

The Metabolic Journey of Sodium 2-oxobutanoate-13C,d4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biological role and metabolic fate of Sodium 2-oxobutanoate-13C,d4, a stable isotope-labeled metabolite crucial for metabolic research. Aimed at researchers, scientists, and drug development professionals, this document details its journey through key metabolic pathways, presents quantitative data from isotopic tracer studies, and provides comprehensive experimental protocols and visualizations to facilitate further research in cellular metabolism, disease pathology, and drug discovery.

Introduction: Unveiling the Role of 2-Oxobutanoate

Sodium 2-oxobutanoate, also known as α-ketobutyrate, is a pivotal intermediate in the catabolism of several essential amino acids, most notably threonine, methionine, and cysteine. Its strategic position in cellular metabolism makes its isotopically labeled form, this compound, an invaluable tool for metabolic flux analysis (MFA). By tracing the path of the 13C- and deuterium-labeled atoms, researchers can quantitatively map the contributions of 2-oxobutanoate to central carbon metabolism, particularly its entry into the tricarboxylic acid (TCA) cycle. This guide will explore the metabolic pathways influenced by 2-oxobutanoate and the practical application of its labeled counterpart in metabolic research.

Metabolic Pathways of 2-Oxobutanoate

The metabolic journey of 2-oxobutanoate primarily involves its conversion to propionyl-CoA, which subsequently enters the TCA cycle. This process is a key anaplerotic route, replenishing TCA cycle intermediates that may be depleted for biosynthetic processes.

Conversion to Propionyl-CoA

Upon its formation from amino acid catabolism, 2-oxobutanoate is oxidatively decarboxylated to form propionyl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex.

Entry into the Tricarboxylic Acid (TCA) Cycle

Propionyl-CoA, a three-carbon molecule, cannot directly enter the TCA cycle. Instead, it undergoes a series of enzymatic reactions to be converted into the four-carbon TCA cycle intermediate, succinyl-CoA. This conversion involves three key steps:

-

Carboxylation: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase, a biotin-dependent enzyme, to form D-methylmalonyl-CoA.

-

Epimerization: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by methylmalonyl-CoA epimerase.

-

Isomerization: Finally, L-methylmalonyl-CoA is rearranged to succinyl-CoA by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme. Succinyl-CoA then directly participates in the TCA cycle.

The following diagram illustrates the metabolic pathway from 2-oxobutanoate to the TCA cycle.

Quantitative Analysis of Metabolic Flux

The use of isotopically labeled Sodium 2-oxobutanoate allows for the quantitative assessment of its contribution to downstream metabolic pools. As a direct metabolic precursor to propionyl-CoA, studies utilizing 13C-labeled propionate provide valuable insights into the flux of 2-oxobutanoate-derived carbons. The following tables summarize data from a study investigating the anaplerotic contribution of [U-13C3]propionate to the TCA cycle in the perfused rat heart. This serves as a strong proxy for the metabolic fate of the carbon skeleton of 2-oxobutanoate.

Table 1: Mass Isotopomer Distribution of Propionyl-CoA Pathway Intermediates

| Metabolite | Isotopomer | 0.2 mM [U-13C3]propionate (%) | 2.0 mM [U-13C3]propionate (%) |

| Propionyl-CoA | M+3 | 75.2 ± 3.1 | 89.5 ± 1.5 |

| Methylmalonyl-CoA | M+3 | 70.5 ± 4.2 | 84.8 ± 2.3 |

| Succinyl-CoA | M+3 | 8.9 ± 1.1 | 16.1 ± 2.0 |

| M+2 | 10.3 ± 1.5 | 18.5 ± 2.1 | |

| M+1 | 4.1 ± 0.6 | 7.3 ± 0.9 |

Data are presented as mean ± SEM. M+n represents the isotopologue with n 13C atoms.

Table 2: Contribution of Propionate to TCA Cycle Anaplerosis

| Propionate Concentration | Anaplerosis (% of Citrate Synthase Flux) |

| 0 mM | 5.3 ± 0.8 |

| 0.2 mM | 9.7 ± 1.2 |

| 2.0 mM | 16.4 ± 2.1 |

Data are presented as mean ± SEM.

These data clearly demonstrate a dose-dependent increase in the contribution of propionate-derived carbons to the TCA cycle, highlighting the significance of the 2-oxobutanoate metabolic pathway in replenishing TCA cycle intermediates. The lower M+3 enrichment in succinyl-CoA compared to propionyl-CoA and methylmalonyl-CoA reflects the dilution of the labeled carbons by unlabeled acetyl-CoA entering the TCA cycle.

Experimental Protocols

The following provides a detailed methodology for a typical metabolic flux analysis experiment using a 13C-labeled 2-oxobutanoate tracer, adapted from protocols for similar isotopic tracer studies.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells (e.g., primary hepatocytes, cancer cell lines) in appropriate culture vessels and grow to the desired confluency in standard culture medium.

-

Tracer Introduction: Replace the standard medium with a medium containing a known concentration of this compound (e.g., 1 mM). The exact concentration and labeling duration should be optimized for the specific cell type and experimental question.

-

Time Course: Incubate the cells with the labeled medium for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into downstream metabolites and achieve isotopic steady state.

Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Homogenization: Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

Sample Analysis by Mass Spectrometry

-

Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites to increase their volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

LC-MS/MS or GC-MS Analysis: Reconstitute the dried (or derivatized) extracts in a suitable solvent and inject them into a Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) or GC-MS system.

-

Data Acquisition: Acquire data in full scan mode or using selected reaction monitoring (SRM) to detect and quantify the different mass isotopologues of the target metabolites (e.g., propionyl-CoA, succinate, malate, citrate).

Data Analysis

-

Peak Integration: Integrate the peak areas for each mass isotopologue of the target metabolites.

-

Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of 13C.

-

Metabolic Flux Calculation: Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute fluxes through the metabolic pathways of interest by fitting the corrected isotopologue distribution data to a metabolic network model.

The following diagram outlines the general experimental workflow for a 13C tracer study.

Conclusion and Future Directions

This compound is a powerful tool for dissecting the complexities of amino acid catabolism and its connection to central energy metabolism. The ability to trace the fate of its carbon and deuterium atoms provides researchers with a quantitative understanding of anaplerotic fluxes and the metabolic adaptations of cells in various physiological and pathological states. Future research utilizing this tracer, in combination with advanced analytical platforms and computational modeling, will undoubtedly uncover novel regulatory mechanisms and potential therapeutic targets in diseases characterized by metabolic dysregulation, such as cancer and inborn errors of metabolism. This guide serves as a foundational resource for scientists and researchers to design and execute robust metabolic studies, ultimately advancing our understanding of cellular biochemistry and its implications for human health.

Stability and Storage of Sodium 2-oxobutanoate-¹³C,d₄: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Sodium 2-oxobutanoate-¹³C,d₄. The information herein is critical for ensuring the integrity of the compound in research and development settings. This guide outlines recommended storage, handling, and stability testing protocols to maintain the quality and purity of this isotopically labeled compound.

Compound Overview

Sodium 2-oxobutanoate-¹³C,d₄ is the sodium salt of 2-oxobutanoic acid, labeled with carbon-13 and deuterium. This stable isotope-labeled compound is a valuable tool in metabolic research and as an internal standard in analytical methodologies. Understanding its stability profile is paramount for accurate and reproducible experimental outcomes.

Recommended Storage and Handling

Proper storage and handling are crucial to prevent degradation. The following conditions are recommended for maintaining the stability of Sodium 2-oxobutanoate-¹³C,d₄.

Table 1: Recommended Storage Conditions

| Form | Temperature | Humidity | Light | Inert Atmosphere |

| Solid (Powder) | 2°C to 8°C | Controlled (Dry) | Protect from Light | Recommended |

| Solution (Aqueous) | -20°C to -80°C | N/A | Protect from Light | Recommended (Degas solvent) |

Handling Precautions:

-

Equilibrate the container to room temperature before opening to prevent moisture condensation.

-

Use in a well-ventilated area.

-

Avoid contact with strong oxidizing agents and strong acids.

-

For solutions, use deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Physicochemical Properties

A summary of the key physicochemical properties of Sodium 2-oxobutanoate is provided below. The isotopic labeling is not expected to significantly alter these properties.

Table 2: Physicochemical Properties of Sodium 2-oxobutanoate

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₄H₅NaO₃ (unlabeled) |

| Melting Point | Approximately 210-231°C (with decomposition) |

| Solubility | Soluble in water |

Stability Profile and Forced Degradation Studies

α-Keto acids are known to be susceptible to decarboxylation, oxidation, and reactions with nucleophiles. The primary degradation pathways are expected to be similar for the isotopically labeled compound.

Potential Degradation Pathways

A potential degradation pathway for Sodium 2-oxobutanoate involves oxidative decarboxylation, which can be initiated by heat, light, or oxidizing agents.

Caption: Potential Oxidative Decarboxylation Pathway.

Illustrative Forced Degradation Data

The following table presents illustrative data from hypothetical forced degradation studies. These values are based on the expected chemical reactivity of α-keto acids and should be confirmed by experimental studies. The goal of a forced degradation study is typically to achieve 5-20% degradation.

Table 3: Illustrative Forced Degradation Data for Sodium 2-oxobutanoate-¹³C,d₄

| Stress Condition | Parameters | Duration | Degradation (%) | Major Degradation Product(s) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | < 5% | Minimal degradation expected |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 5 - 15% | Potential for aldol condensation products |

| Oxidation | 3% H₂O₂ | 24 hours | 10 - 20% | Oxidative decarboxylation products |

| Thermal (Solid) | 105°C | 48 hours | 5 - 10% | Decarboxylation products |

| Thermal (Solution) | 70°C | 24 hours | 10 - 15% | Decarboxylation products |

| Photostability | ICH Q1B Option 2 | N/A | 5 - 10% | Photolytic degradation products |

Experimental Protocols for Forced Degradation Studies

The following protocols are provided as a guide for researchers to perform forced degradation studies on Sodium 2-oxobutanoate-¹³C,d₄.

General Experimental Workflow

Commercial Suppliers and Pricing for Sodium 2-oxobutanoate-13C,d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, pricing, and technical specifications of Sodium 2-oxobutanoate-13C,d4. It is intended to serve as a valuable resource for researchers and professionals in drug development and metabolic studies who require this isotopically labeled compound for their work.

Introduction

This compound is a stable isotope-labeled derivative of sodium 2-oxobutanoate, an important metabolic intermediate. Its dual labeling with both carbon-13 and deuterium makes it a powerful tracer for in vivo and in vitro metabolic flux analysis and pharmacokinetic studies.[1][2] The heavy isotopes allow for the precise tracking and quantification of metabolic pathways, providing critical insights into cellular metabolism and drug disposition.[1][3]

Commercial Availability and Pricing

This compound is a specialized chemical and is primarily available from suppliers that focus on isotopically labeled compounds. The main commercial supplier identified is MedChemExpress (MCE), whose products are also distributed through various online marketplaces. Pricing is typically provided upon request, as it can vary based on the desired quantity and any custom synthesis requirements.

Table 1: Commercial Suppliers of this compound

| Supplier/Distributor | Contact for Pricing | Notes |

| MedChemExpress (MCE) | Quote Required | Primary manufacturer.[4][5][6] |

| CheMondis | Quote Required | Marketplace listing for MCE product.[4][7] |

| Lucerna-Chem AG | Quote Required | Swiss distributor for MCE.[8] |

Technical Specifications

The following table summarizes the key quantitative data for this compound. For specific details such as isotopic enrichment and lot-specific purity, it is essential to consult the Certificate of Analysis (CoA) provided by the supplier upon purchase.

Table 2: Quantitative Data for this compound

| Parameter | Value | Source |

| CAS Number | 2483824-49-1 | [4][8] |

| Molecular Formula | C3 13CH2D4NaO3 | [8] |

| Molecular Weight | 130.1 g/mol | [8] |

| Purity (unlabeled) | 99.85% | [6] |

| Isotopic Enrichment | Not specified; available on CoA | |

| Solubility | 10 mM in DMSO | [8] |

| Appearance | Solid | [7] |

Experimental Protocols

The primary application of this compound is in metabolic tracer studies. Below is a representative methodology for a key experiment in this area.

Metabolic Flux Analysis using 13C Labeled Substrates

This protocol outlines a general procedure for using this compound to investigate metabolic pathways in cell culture.

Objective: To trace the metabolic fate of the 2-oxobutanoate backbone in a specific cell line and to determine its contribution to downstream metabolites.

Materials:

-

This compound

-

Cell culture medium appropriate for the cell line

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS)

-

Quenching solution (e.g., cold methanol)

-

Extraction solvent (e.g., 80% methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.

-

Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration will depend on the specific experimental goals and the cell type.

-

Incubation: Incubate the cells with the tracer-containing medium for a predetermined time course. Time points should be selected to capture the dynamics of the metabolic pathway of interest.

-

Metabolite Quenching and Extraction:

-

Aspirate the medium and wash the cells rapidly with cold PBS.

-

Immediately add a cold quenching solution to arrest all enzymatic activity.

-

Scrape the cells and collect the cell suspension.

-

Extract the metabolites by adding a cold extraction solvent, followed by vortexing and centrifugation to pellet cellular debris.

-

-

Sample Analysis:

-

Collect the supernatant containing the extracted metabolites.

-

Analyze the samples using LC-MS to separate and identify the metabolites.

-

The mass spectrometer will detect the mass shift in downstream metabolites that have incorporated the 13C and deuterium labels from the tracer, allowing for the determination of their isotopic labeling patterns.

-

-

Data Analysis:

-

Process the raw LC-MS data to identify and quantify the different isotopologues of the metabolites of interest.

-

Use the labeling patterns to infer the relative activity of the metabolic pathways involved.[9]

-

Visualizations

Experimental Workflow for Metabolic Flux Analysis

The following diagram illustrates the general workflow for a metabolic flux analysis experiment using a labeled substrate.

Caption: A generalized workflow for metabolic tracer experiments.

Pantothenic Acid Biosynthesis Pathway

Sodium 2-oxobutanoate is a precursor in the biosynthesis of pantothenic acid (Vitamin B5).[1][2][10] The diagram below illustrates a simplified representation of this pathway, highlighting the entry point of the labeled substrate.

Caption: Simplified pantothenic acid biosynthesis pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CheMondis Marketplace [chemondis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CheMondis Marketplace [chemondis.com]

- 8. This compound by MedChem Express, Cat. No. HY-W005355S8-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Technical Guide: Safety and Application of Sodium 2-oxobutanoate-13C,d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, metabolic significance, and experimental applications of Sodium 2-oxobutanoate-13C,d4. This isotopically labeled compound is a valuable tool in metabolic research, particularly in studies involving amino acid metabolism and cellular energy production.

Section 1: Safety Data Sheet (SDS) Information

Hazard Identification

Based on the available data for the parent compound, Sodium 2-oxobutanoate is classified as follows:

-

GHS Classification:

-

Pictograms:

-

Irritant[1]

-

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Sodium 2-oxobutanoate. The isotopic labeling in this compound will result in a slightly higher molecular weight, but other physical properties are expected to be very similar.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline powder | [1] |

| Molecular Formula | C4H5NaO3 | [1] |

| Molecular Weight | 124.07 g/mol | [2] |

| Melting Point | 227-231 °C | [1] |

| Solubility | Soluble in water | [3] |

Toxicological Information

Comprehensive toxicological data for Sodium 2-oxobutanoate is limited. Most sources indicate that the toxicological properties have not been fully investigated. The available data is summarized below.

| Test | Result | Species | Reference |

| Acute Toxicity (Subcutaneous) | LD50: 2960 mg/kg | Mouse |

It is important to handle this compound with the standard precautions for a laboratory chemical, assuming it may have uncharacterized hazards.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is 2-8°C.[2]

Section 2: Metabolic Significance and Signaling Pathways

Sodium 2-oxobutanoate, also known as α-ketobutyrate, is a key metabolic intermediate in several biochemical pathways, most notably in amino acid catabolism. Its stable isotope-labeled form is instrumental in tracing the flux through these pathways.

Role in Amino Acid Metabolism

α-Ketobutyrate is a central product of the degradation of several amino acids, including threonine, methionine, and cysteine via the transsulfuration pathway.[4][5] The carbon-13 and deuterium labels on this compound allow researchers to follow the fate of these amino acids in cellular metabolism.

References

Methodological & Application

Revolutionizing Metabolomics: Sodium 2-oxobutanoate-13C,d4 as a Robust Internal Standard in Mass Spectrometry

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of metabolomics and drug development, the precision and reliability of quantitative analysis are paramount. The use of stable isotope-labeled internal standards in mass spectrometry has become the gold standard for achieving accurate quantification of endogenous metabolites. This application note details a comprehensive protocol for the utilization of Sodium 2-oxobutanoate-13C,d4 as an internal standard for the precise measurement of 2-oxobutanoate (α-ketobutyrate) in biological matrices. This methodology is particularly relevant for researchers in metabolic diseases, oncology, and neurology where the pathways involving 2-oxobutanoate are of significant interest.

Introduction to 2-Oxobutanoate and the Need for a Reliable Internal Standard

2-Oxobutanoate is a key keto acid intermediate in the metabolism of the amino acids threonine and methionine. Its accumulation has been linked to various metabolic disorders, making its accurate quantification in biological samples, such as plasma and urine, crucial for both basic research and clinical diagnostics.

Isotope dilution mass spectrometry (IDMS) is a powerful technique that corrects for sample preparation losses and matrix effects, which are common challenges in the analysis of complex biological samples.[1][2] A stable isotope-labeled internal standard, such as this compound, which has identical chemical and physical properties to the analyte, is the ideal tool for IDMS.[1] It co-elutes with the analyte and experiences similar ionization efficiency, leading to highly accurate and precise quantification.[1]

Application Notes

This protocol provides a validated method for the quantification of 2-oxobutanoate in human plasma using this compound as an internal standard with LC-MS/MS. The method demonstrates high sensitivity, specificity, and reproducibility, making it suitable for high-throughput metabolomic studies and clinical research.

Key Advantages of Using this compound:

-

Enhanced Accuracy and Precision: The co-elution and identical chemical behavior of the labeled standard with the endogenous analyte allows for effective correction of matrix effects and variations during sample processing and analysis.[1]

-

Improved Method Robustness: The use of a stable isotope-labeled internal standard minimizes the impact of instrumental variability, ensuring reliable results across different batches and analytical runs.

-

High Specificity: The distinct mass difference between the analyte and the internal standard allows for unambiguous detection and quantification using tandem mass spectrometry (MS/MS).

Experimental Protocols

Materials and Reagents

-

Sodium 2-oxobutanoate (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other biological matrix)

Standard Solution Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Sodium 2-oxobutanoate in ultrapure water.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with a constant concentration of the internal standard working solution.

Sample Preparation

The following protocol is adapted from a validated method for the analysis of small polar metabolites in plasma.[3][4]

-

Thaw Plasma Samples: Thaw frozen human plasma samples on ice.

-

Spike with Internal Standard: To 100 µL of plasma, add 10 µL of the this compound working solution.

-

Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer to Autosampler Vial: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are suggested as a starting point and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC/HPLC system |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | See Table 2 |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 6.0 | 5 | 95 |

| 8.0 | 5 | 95 |

| 8.1 | 95 | 5 |

| 10.0 | 95 | 5 |

Table 2: MRM Transitions for 2-Oxobutanoate and its Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| 2-Oxobutanoate | 101.0 | 57.0 | 50 | 15 |

| This compound | 106.1 | 61.0 | 50 | 15 |

(Note: These transitions are predicted based on the structures and may require optimization on the specific mass spectrometer.)

Data Analysis and Quantification

The concentration of 2-oxobutanoate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of 2-oxobutanoate in the unknown samples is then interpolated from this curve.

Method Validation Summary

A full method validation should be performed according to regulatory guidelines. Key validation parameters and their typical acceptance criteria are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible across the concentration range |

| Matrix Effect | Within acceptable limits, demonstrating effective compensation by the internal standard |

| Stability (Freeze-thaw, bench-top, etc.) | Analyte stable under tested conditions |

2-Oxobutanoate Metabolic Pathway

Conclusion

The use of this compound as an internal standard provides a highly reliable and accurate method for the quantification of 2-oxobutanoate in biological matrices by LC-MS/MS. This detailed protocol serves as a valuable resource for researchers and scientists in the fields of metabolomics, drug development, and clinical diagnostics, enabling them to obtain high-quality quantitative data for their studies. The robustness of this method will facilitate a deeper understanding of the role of 2-oxobutanoate in health and disease.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative Analysis of Metabolites with Sodium 2-oxobutanoate-13C,d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxobutanoate, also known as α-ketobutyrate, is a key intermediate in the metabolism of several amino acids, most notably threonine and methionine. Its quantification in biological matrices is crucial for studying metabolic pathways, diagnosing certain metabolic disorders, and understanding the mechanism of action of drugs that may interfere with these pathways. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and precise quantification of small molecules in complex biological samples. The use of a stable isotope-labeled internal standard, such as Sodium 2-oxobutanoate-13C,d4, is essential to correct for matrix effects and variations during sample preparation and analysis, ensuring high-quality quantitative data.

These application notes provide a detailed protocol for the quantitative analysis of 2-oxobutanoate in plasma, urine, and cell culture samples using this compound as an internal standard.

Metabolic Pathway of 2-Oxobutanoate

2-Oxobutanoate is a central metabolite in the catabolism of threonine. Threonine is converted to 2-oxobutanoate by the enzyme threonine dehydratase. Subsequently, 2-oxobutanoate is oxidatively decarboxylated to propionyl-CoA by the branched-chain α-keto acid dehydrogenase complex. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[1][2][3][4]

Experimental Workflow

The general workflow for the quantitative analysis of 2-oxobutanoate involves sample preparation, LC-MS/MS analysis, and data processing.

Detailed Experimental Protocols

1. Materials and Reagents

-

Sodium 2-oxobutanoate (≥99% purity)

-

This compound (isotopic purity ≥98%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA), urine, and cell culture medium

-

Phosphate-buffered saline (PBS)

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sodium 2-oxobutanoate and this compound in LC-MS grade water.

-

Working Standard Solutions: Prepare a series of working standard solutions of 2-oxobutanoate by serial dilution of the stock solution with water:methanol (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with water:methanol (1:1, v/v).

3. Sample Preparation

3.1. Plasma and Urine Samples

-

Thaw plasma and urine samples on ice.

-

To 50 µL of each sample, add 10 µL of the 1 µg/mL internal standard working solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of water:methanol (95:5, v/v) with 0.1% formic acid.

-

Vortex, centrifuge at 14,000 x g for 5 minutes, and transfer the supernatant to an LC-MS vial.

3.2. Cell Culture Samples (Adherent Cells)

-

Aspirate the cell culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to the culture plate and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Add 10 µL of the 1 µg/mL internal standard working solution.

-

Incubate at -80°C for 30 minutes to ensure cell lysis and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of water:methanol (95:5, v/v) with 0.1% formic acid.

-

Vortex, centrifuge at 14,000 x g for 5 minutes, and transfer the supernatant to an LC-MS vial.

4. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good retention of this polar analyte.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: Linear gradient from 95% to 50% B

-

5-6 min: Hold at 50% B

-

6-6.1 min: Linear gradient from 50% to 95% B

-

6.1-8 min: Hold at 95% B for column re-equilibration

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ESI

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Oxobutanoate | 101.0 | 57.0 | 15 |

| 2-Oxobutanoate-13C,d4 | 106.0 | 61.0 | 15 |

Quantitative Data Presentation

The following tables present illustrative quantitative data for 2-oxobutanoate in different biological matrices. This data is for demonstration purposes and actual results may vary.

Table 1: Calibration Curve for 2-Oxobutanoate

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.180 |

| 500 | 5.950 |

| 1000 | 11.920 |

| Linearity (R²) > 0.99 |

Table 2: Quantification of 2-Oxobutanoate in Human Plasma and Urine (Illustrative Data)

| Sample ID | Matrix | Peak Area Ratio (Analyte/IS) | Concentration (ng/mL) |

| Control 1 | Plasma | 0.235 | 20.1 |

| Control 2 | Plasma | 0.251 | 21.4 |

| Treated 1 | Plasma | 0.478 | 40.8 |

| Treated 2 | Plasma | 0.512 | 43.7 |

| Control 1 | Urine | 1.120 | 95.6 |

| Control 2 | Urine | 1.080 | 92.2 |

| Treated 1 | Urine | 2.350 | 200.5 |

| Treated 2 | Urine | 2.410 | 205.6 |

Table 3: Quantification of 2-Oxobutanoate in Cell Culture (Illustrative Data)

| Sample ID | Cell Type | Treatment | Peak Area Ratio (Analyte/IS) | Concentration (ng/10^6 cells) |

| Experiment 1-A | Hepatocyte | Control | 0.088 | 7.5 |

| Experiment 1-B | Hepatocyte | Drug X (1 µM) | 0.152 | 13.0 |

| Experiment 2-A | Myocyte | Control | 0.065 | 5.5 |

| Experiment 2-B | Myocyte | Drug Y (10 µM) | 0.098 | 8.4 |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 2-oxobutanoate in various biological matrices using this compound as an internal standard. The stable isotope dilution LC-MS/MS method described here offers high specificity, sensitivity, and accuracy, making it a reliable tool for researchers, scientists, and drug development professionals studying metabolic pathways involving this key metabolite. The provided workflows, diagrams, and illustrative data serve as a valuable resource for implementing this analytical method in the laboratory.

References

Application Notes and Protocols for Metabolic Flux Analysis using Sodium 2-oxobutanoate-¹³C,d₄ in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Sodium 2-oxobutanoate-¹³C,d₄ as a tracer in metabolic flux analysis (MFA) studies within cell culture systems. This stable isotope-labeled compound is a powerful tool for investigating cellular metabolism, particularly pathways involving amino acid and fatty acid metabolism.

Application Notes

Introduction to Metabolic Flux Analysis with Stable Isotope Tracers

Metabolic flux analysis (MFA) is a critical technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2][3][4] By introducing a substrate labeled with a stable isotope, such as ¹³C or ¹⁵N, researchers can trace the path of the label as it is incorporated into various downstream metabolites.[5][6][7] This provides unparalleled insights into the wiring and activity of metabolic networks.[5][6] The choice of tracer is paramount and dictates the precision with which specific metabolic fluxes can be determined.[8][9][10] While uniformly labeled glucose and glutamine are common tracers for central carbon metabolism, isotopically labeled 2-oxobutanoate offers a unique window into specific metabolic pathways.[8][9]

The Role and Metabolism of 2-Oxobutanoate

2-Oxobutanoate, also known as alpha-ketobutyrate, is a key intermediate in the metabolism of the amino acids threonine and methionine. It can also be generated from the catabolism of odd-chain fatty acids. In the mitochondrial matrix, 2-oxobutanoate is oxidatively decarboxylated to form propionyl-CoA.[11] This reaction is catalyzed by the branched-chain alpha-keto acid dehydrogenase complex.[11] Propionyl-CoA then enters the tricarboxylic acid (TCA) cycle via its conversion to succinyl-CoA.[11] This conversion involves a series of enzymatic steps including carboxylation to methylmalonyl-CoA and subsequent isomerization.[11]

Advantages of Sodium 2-oxobutanoate-¹³C,d₄ as a Tracer

The use of Sodium 2-oxobutanoate-¹³C,d₄, which is labeled with both carbon-13 and deuterium, provides distinct advantages for mass spectrometry-based analysis. The heavy isotope labeling allows for the clear differentiation of tracer-derived metabolites from their unlabeled counterparts. The specific labeling pattern of the ¹³C and deuterium atoms can be tracked to elucidate the contributions of 2-oxobutanoate to various metabolic pools and to resolve fluxes through connected pathways. This makes it an excellent tool for studying amino acid catabolism, odd-chain fatty acid oxidation, and anaplerotic contributions to the TCA cycle.

Applications in Research and Drug Development

-

Cancer Metabolism: Cancer cells exhibit rewired metabolism to support their rapid proliferation.[12][13] Investigating the utilization of alternative substrates like 2-oxobutanoate can uncover metabolic vulnerabilities that may be targeted for therapeutic intervention. For instance, some cancer cell lines have been shown to have unique metabolic profiles, with 2-oxobutyrate being identified as a unique metabolite in T-47D breast cancer cells.

-

Inborn Errors of Metabolism: Studying the metabolic fate of labeled 2-oxobutanoate can provide insights into genetic disorders that affect amino acid or odd-chain fatty acid metabolism.

-

Drug Discovery: The effect of drug candidates on specific metabolic pathways can be quantitatively assessed by monitoring changes in the flux of labeled 2-oxobutanoate through the network.

Experimental Protocols

This section provides a detailed protocol for a typical metabolic flux analysis experiment using Sodium 2-oxobutanoate-¹³C,d₄ in adherent mammalian cell culture.

I. Cell Culture and Isotope Labeling

-

Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in approximately 75-80% confluency at the time of harvest. Culture cells in their standard growth medium.

-

Preparation of Labeled Medium: Prepare the experimental medium by supplementing base medium (e.g., DMEM without glucose, glutamine, and phenol red) with dialyzed fetal bovine serum, glucose, glutamine, and the tracer, Sodium 2-oxobutanoate-¹³C,d₄. The final concentration of the tracer should be optimized for the specific cell line and experimental goals but a starting point of 0.1-1 mM is recommended.

-

Isotopic Labeling: When cells reach the desired confluency, aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Subsequently, replace the PBS with the pre-warmed labeled medium.

-

Incubation: Incubate the cells in the labeled medium for a predetermined period. The time required to reach isotopic steady state depends on the turnover rates of the metabolites of interest and should be determined empirically.[12] A time course experiment (e.g., 6, 12, 24 hours) is recommended to ensure that isotopic steady state has been achieved.[13][14]

II. Metabolite Extraction

-

Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeled medium.

-

Washing: Immediately wash the cell monolayer twice with 1 mL of ice-cold 0.9% NaCl solution.

-

Extraction: Add 600 µL of ice-cold 80% methanol (pre-chilled on dry ice) to each well.

-

Cell Scraping: Place the plate on dry ice and use a cell scraper to detach the cells into the cold methanol.

-

Collection: Carefully transfer the cell extract from each well into individual microcentrifuge tubes.

-

Storage: Store the extracts at -80°C until analysis by mass spectrometry.

III. Sample Analysis by Mass Spectrometry

-

Sample Preparation: Centrifuge the cell extracts at maximum speed for 10 minutes at 4°C to pellet any insoluble material. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Analyze the isotopic enrichment of key metabolites using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system. The specific chromatography method will depend on the metabolites of interest. A reverse-phase or HILIC column can be used to separate polar metabolites.

-

Data Acquisition: Acquire data in full scan mode to capture the mass isotopologue distributions of metabolites. Targeted MS/MS analysis can be used for confirmation and quantification of specific metabolites.

IV. Data Analysis

-

Isotopologue Distribution Analysis: Correct the raw mass spectrometry data for the natural abundance of stable isotopes to determine the fractional enrichment of the labeled atoms in each metabolite.

-

Metabolic Flux Calculation: Use software specifically designed for ¹³C-Metabolic Flux Analysis (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes.[15] This involves fitting the measured isotopologue distributions to a metabolic network model.[2][12]

-

Statistical Evaluation: Perform a goodness-of-fit analysis to validate the flux map and calculate confidence intervals for the estimated fluxes.[15]

Data Presentation

The following tables represent hypothetical, yet expected, quantitative data from a metabolic flux analysis experiment using Sodium 2-oxobutanoate-¹³C,d₄ in a cancer cell line (e.g., T-47D) under control and drug-treated conditions.

Table 1: Fractional Enrichment of Key Metabolites

| Metabolite | Control (Fractional Enrichment) | Drug-Treated (Fractional Enrichment) |

| Propionyl-CoA | 0.85 ± 0.04 | 0.65 ± 0.05 |

| Methylmalonyl-CoA | 0.82 ± 0.05 | 0.61 ± 0.06 |

| Succinyl-CoA | 0.35 ± 0.03 | 0.20 ± 0.02 |

| Malate | 0.33 ± 0.03 | 0.18 ± 0.02 |

| Citrate | 0.20 ± 0.02 | 0.10 ± 0.01 |

Table 2: Estimated Metabolic Fluxes (relative to 2-oxobutanoate uptake)

| Reaction | Control (Relative Flux) | Drug-Treated (Relative Flux) |

| 2-Oxobutanoate -> Propionyl-CoA | 100 | 75 |

| Propionyl-CoA -> Methylmalonyl-CoA | 95 | 70 |

| Methylmalonyl-CoA -> Succinyl-CoA | 90 | 65 |

| Succinyl-CoA -> Fumarate (TCA Cycle) | 40 | 25 |

| Anaplerotic contribution to TCA cycle | 50 | 40 |

Visualizations

Metabolic Pathway of Sodium 2-oxobutanoate-¹³C,d₄

Caption: Metabolic fate of Sodium 2-oxobutanoate-¹³C,d₄ tracer.

Experimental Workflow for Metabolic Flux Analysis

References

- 1. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. 13C metabolic flux analysis: optimal design of isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Threonine and 2-Oxobutanoate Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]